Gymnemoside a
Description
Structure
2D Structure
Properties
CAS No. |
175033-15-5 |
|---|---|
Molecular Formula |
C43H66O14 |
Molecular Weight |
807 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8R,8aR,9S,10S,12aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-33-34(54-22(3)46)43(20-45)24(17-38(33,4)5)23-11-12-26-39(6)15-14-28(55-37-31(50)29(48)30(49)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)47/h10-11,24-34,37,44-45,47-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25?,26?,27-,28?,29+,30+,31-,32+,33-,34-,37-,39+,40?,41-,42-,43+/m1/s1 |
InChI Key |
HEDGVSAVGIUCLH-BTVGPTDJSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)OC(=O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)OC(=O)C |
Synonyms |
21-O-tigloyl-22-O-acetylgymnemagenin 3-O-glucopyranosiduronic acid gymnemoside A |
Origin of Product |
United States |
Methodologies for the Isolation and Structural Elucidation of Gymnemoside a
Advanced Extraction Techniques for Triterpene Saponins (B1172615) from Gymnema sylvestre Biomass
The initial and pivotal step in isolating Gymnemoside A is the efficient extraction of triterpene saponins from the Gymnema sylvestre plant material, typically the leaves. nih.govlongdom.org The choice of extraction method is crucial as it directly impacts the yield and purity of the target compounds.
Solvent-based extraction remains a cornerstone for isolating saponins from Gymnema sylvestre. longdom.org Various solvents and solvent systems are employed to selectively draw out the desired chemical constituents from the plant matrix.
A common approach involves the initial defatting of the dried and powdered plant leaves using a non-polar solvent like petroleum ether. ijlpr.com This step is essential for removing lipids and other non-polar substances that could interfere with subsequent extraction and purification stages. Following defatting, the plant material is subjected to extraction with a more polar solvent to isolate the saponins.
Ethanol (B145695), often in a 95% aqueous solution, is a frequently used solvent for this purpose. longdom.org Continuous hot extraction using a Soxhlet apparatus is a technique that has been shown to provide a high yield of gymnemic acids, the class of compounds to which this compound belongs. longdom.orgijpjournal.com Methanol, particularly 90% methanol, has also been demonstrated to be highly effective, in some cases yielding up to 42% of gymnemic acid from the defatted leaves. ijlpr.comresearchgate.net Another method involves homogenizing the leaf powder in 20% ethanol. nih.gov
Maximizing the yield of this compound and related saponins is a key objective for researchers. Several strategies are employed to optimize the extraction process. The choice of solvent is a primary factor, with studies comparing the efficacy of different solvents and their concentrations. For instance, a comparative study of four different extraction methods found that continuous hot extraction with 95% ethanol in a Soxhlet apparatus yielded the highest amount of gymnemic acid (6.15% on a moisture-free basis), while an aqueous extraction method yielded the lowest (1.66%). longdom.orgijpjournal.com
The duration of the extraction is another critical parameter. For example, in Soxhlet extraction, a 24-hour period is often employed to ensure thorough extraction. longdom.org Temperature also plays a role, with hot extraction methods generally being more efficient than cold maceration, although care must be taken to avoid degradation of the target compounds.
Solvent-Based Extraction Approaches
Chromatographic Purification Strategies for this compound
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are essential to isolate and purify this compound.
Preparative liquid chromatography is a powerful tool for separating individual compounds from a complex mixture. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of saponins from Gymnema sylvestre extracts. pharmasm.commdpi.com This method utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a solid adsorbent material, leading to the separation of components based on their differential interactions with the stationary and mobile phases. Reversed-phase columns, such as C18, are commonly used for this purpose. pharmasm.comresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for both the separation and quantification of gymnemic acids. researchgate.net It offers high resolution and sensitivity, making it suitable for the purification of specific compounds like this compound.
Thin Layer Chromatography (TLC) is an indispensable tool throughout the isolation process for assessing the purity of fractions. longdom.orgijlpr.com By spotting the extracted fractions on a TLC plate and developing it in a suitable solvent system, researchers can visualize the number of components in a given fraction. ijlpr.com A single spot on a TLC plate is an indication of a pure compound. longdom.org Different solvent systems, such as chloroform (B151607):methanol (6:5), have been found to provide good separation of gymnemic acid components. ijlpr.com
Preparative Liquid Chromatography (e.g., HPLC, HPTLC)
Spectroscopic and Spectrometric Techniques for Structural Characterization
Once a pure sample of this compound is obtained, a battery of spectroscopic and spectrometric techniques is employed to elucidate its precise chemical structure. outsourcedpharma.com These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Key techniques used in the structural characterization of this compound and related saponins include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for determining the carbon-hydrogen framework of the molecule. frontiersin.orgresearchgate.net These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the piecing together of the molecular structure. outsourcedpharma.comunl.edu
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound. frontiersin.org Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer further clues about the structure of the molecule. frontiersin.orgfrontiersin.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting the absorption of infrared radiation. nih.govresearchgate.net
Through the combined application of these sophisticated extraction, purification, and characterization techniques, the chemical identity of this compound has been successfully established, contributing to the broader understanding of the rich phytochemistry of Gymnema sylvestre. wisdomlib.orgmdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR (Proton NMR) : This technique identifies the different types of protons (hydrogen atoms) in the molecule and their chemical environments. For instance, in the analysis of this compound and related compounds, ¹H-NMR spectra show characteristic signals for methyl groups, olefinic protons, and anomeric protons of sugar moieties. namduoc.vn Specific signals, such as doublets with particular coupling constants (J values), can be assigned to specific protons in the structure, like those at positions H-21 and H-22. frontiersin.org
¹³C-NMR (Carbon-13 NMR) : This method provides information about the different carbon atoms in the molecule. The ¹³C-NMR spectrum of a gymnemoside will display signals for all the carbons present, including those in the aglycone skeleton and the sugar units. namduoc.vnmdpi.com For example, the spectra can reveal the presence of carboxyl groups, olefinic carbons, anomeric carbons, and various oxygenated carbons. namduoc.vn The chemical shifts in the ¹³C-NMR spectrum are crucial for identifying the type of carbon and its immediate electronic environment.
Together, 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HMQC, and HMBC) allow for the complete assignment of all proton and carbon signals, which is fundamental to piecing together the complete structure of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight and elemental composition of a compound. frontiersin.orgresearchgate.net For this compound, HRMS provides a highly accurate mass measurement, which allows for the determination of its molecular formula. nih.gov For example, a study identified this compound (C₄₃H₆₆O₁₄) by its accurate mass [M+H]⁺ peak at m/z 807.4530. nih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS or MS²) is an advanced technique that involves multiple stages of mass analysis to elucidate the structure of a molecule. longdom.orgwikipedia.org In the context of this compound, a precursor ion corresponding to the protonated molecule is selected in the first mass analyzer. nationalmaglab.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed in a second mass analyzer. nationalmaglab.org
Application of Ultra-Performance Liquid Chromatography–Quadrupole Time of Flight–Electrospray Ionization–Tandem Mass Spectrometry (UPLC-QToF-ESI-MS/MS)
This hyphenated technique combines the high separation power of Ultra-Performance Liquid Chromatography (UPLC) with the high-resolution and accurate mass measurement capabilities of a Quadrupole Time of Flight (QToF) mass spectrometer using Electrospray Ionization (ESI). frontiersin.orgresearchgate.net
UPLC : This chromatographic method allows for the rapid and efficient separation of individual compounds from a complex mixture, such as a plant extract. frontiersin.orgnih.gov In the analysis of Gymnema sylvestre extracts, UPLC can separate various saponins, including this compound, within a short run time. nih.gov
QToF Mass Spectrometry : The QToF analyzer provides high-resolution mass data for both the intact molecule (full-scan MS) and its fragments (MS/MS). frontiersin.orgnih.gov
ESI : Electrospray ionization is a soft ionization technique that allows for the analysis of large and thermally labile molecules like saponins without significant degradation.
The combination of these technologies in a UPLC-QToF-ESI-MS/MS system is a powerful platform for the comprehensive analysis of phytochemicals. frontiersin.orgresearchgate.net It enables the tentative identification of numerous metabolites in a single run based on their retention times and accurate mass data. nih.gov For instance, in a metabolomic analysis of a G. sylvestre extract, this compound was identified by its elution from the C18 column at a specific retention time and its corresponding accurate mass [M+H]⁺ peak. nih.gov The system can capture both low-energy full-scan MS data and high-energy MS/MS data, providing both molecular formula and structural fragmentation information simultaneously. frontiersin.orgnih.gov
Table of Research Findings:
| Technique | Key Findings for this compound and Related Compounds |
| ¹H-NMR | - Observed signals for methyl groups, an olefinic proton, and anomeric protons of sugar units. namduoc.vn- Specific doublets with defined coupling constants assigned to protons at H-21 and H-22. frontiersin.org |
| ¹³C-NMR | - Revealed signals for carboxyl groups, olefinic carbons, anomeric carbons, and multiple oxygenated carbons. namduoc.vn |
| HRMS | - Determined the molecular formula of this compound as C₄₃H₆₆O₁₄. nih.gov- Observed the protonated molecular ion peak [M+H]⁺ at m/z 807.4530. nih.gov |
| MS/MS | - Fragmentation patterns reveal the sequence and identity of sugar units through the loss of these moieties. |
| UPLC-QToF-ESI-MS/MS | - this compound was separated and identified with a retention time of 16.17–18.95 min. nih.gov- The system captures both full-scan MS and MS/MS data for comprehensive analysis. frontiersin.orgnih.gov |
Molecular and Cellular Mechanisms of Action of Gymnemoside a and Analogues Preclinical Studies
Modulation of Glucose Metabolism
Gymnemoside A and related compounds demonstrate a significant capacity to modulate glucose homeostasis through several distinct, yet complementary, mechanisms. These range from impeding the initial absorption of dietary glucose in the intestine to influencing pancreatic function and key enzymatic pathways involved in carbohydrate metabolism.
Direct Interaction with Intestinal Glucose Absorption Mechanisms (in vitro models)
One of the primary actions of gymnemic acid compounds, including gymnemosides, is the inhibition of glucose uptake in the small intestine. indexcopernicus.comresearchgate.net This effect is largely attributed to their interaction with intestinal glucose transporters. The absorption of glucose from the intestinal lumen into enterocytes is primarily mediated by the sodium-glucose cotransporter 1 (SGLT1) located in the apical brush border membrane. mdpi.complos.orgnih.gov Subsequently, glucose is transported out of the enterocyte and into the bloodstream via the glucose transporter 2 (GLUT2) in the basolateral membrane. mdpi.complos.orgd-nb.info
In vitro studies using inverted intestinal sacs from rats and guinea pigs have demonstrated that extracts containing gymnemic acids effectively reduce glucose transport. indexcopernicus.com This inhibition is believed to occur because the molecular structure of gymnemic acids resembles that of glucose, allowing them to bind to the SGLT1 transporter, thereby competitively blocking glucose from entering the intestinal cells. researchgate.net Research has identified that specific compounds, including gymnemoside-f, gymnemic acids II, III, and IV, and gymnemasaponin V, exhibit inhibitory activity against glucose uptake in rat small intestinal fragments. indexcopernicus.com
Pancreatic β-Cell Responses and Insulin (B600854) Secretion Stimulation (animal models)
Beyond inhibiting glucose absorption, gymnemic acid analogues have been shown to directly influence pancreatic function. In animal models of diabetes, such as streptozotocin-induced diabetic mice, administration of certain gymnemic acids leads to an increase in plasma insulin levels. indexcopernicus.comresearchgate.netresearchgate.net This suggests a stimulatory effect on the pancreatic β-cells, which are responsible for insulin production and secretion. nih.govscribd.com
The mechanism appears to involve the regeneration or revitalization of β-cells. researchgate.net Studies in animal models have shown that treatment with Gymnema extracts can lead to an increase in pancreatic β-cell mass and the number of islets. e-dmj.org In glucose-intolerant rats, for example, treatment with related compounds not only increased pancreatic insulin content but also enhanced the expression of genes crucial for β-cell function, such as those for insulin, the GLUT2 transporter, and glucokinase. e-dmj.org This dual action—stimulating insulin release from existing cells and promoting the health and number of β-cells—represents a significant therapeutic potential for managing hyperglycemia. e-dmj.orgplos.org
Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase) (in vitro investigations)
To be absorbed, complex carbohydrates from the diet must first be broken down into monosaccharides by enzymes such as α-amylase and α-glucosidase in the small intestine. The inhibition of these enzymes can delay carbohydrate digestion, leading to a slower and lower rise in postprandial blood glucose. In vitro investigations have confirmed that extracts from Gymnema sylvestre possess significant inhibitory activity against α-glucosidase. researchgate.netnih.gov
The bioactive components responsible for this effect include compounds like gymnemagenin (B129900), the aglycone (non-sugar part) of many gymnemic acids and gymnemosides. emanresearch.org The inhibitory action of these compounds can be potent, with some studies showing efficacy comparable to that of established pharmaceutical α-glucosidase inhibitors like acarbose. nih.gov
Table 1: In Vitro α-Glucosidase Inhibitory Activity of G. sylvestre Extracts and Related Compounds
| Compound/Extract | IC₅₀ Value (μg/mL) | Reference |
| G. sylvestre Extract | 68.70 ± 1.22 | nih.gov |
| Acarbose (Positive Control) | 59.03 ± 2.30 | nih.gov |
| Gymnemagenin | 2040 (2.04 mg/mL) | emanresearch.org |
| G. sylvestre Ethanolic Extract | 618.7 ± 27 | researchgate.net |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Interaction with Key Glycolytic Enzymes (e.g., Glyceraldehyde-3-phosphate dehydrogenase (GAPDH))
Glycolysis is the fundamental metabolic pathway that converts glucose into pyruvate (B1213749), releasing energy. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in this pathway. Preclinical research has revealed a direct interaction between gymnemic acid and GAPDH. indexcopernicus.comresearchgate.netsemanticscholar.orgconoscerelepiantemedicinali.it
Taste Receptor Interaction and Sweetness Suppression
The most famous characteristic of Gymnema sylvestre is its ability to temporarily suppress the sensation of sweetness, a property attributed to gymnemic acids and the peptide gurmarin. semanticscholar.org
Receptor Binding Affinity and Conformational Insights
The perception of sweet taste is mediated by a heterodimeric G-protein-coupled receptor, T1R2/T1R3, located on the taste buds of the tongue. nih.govnih.gov Gymnemic acids are thought to act as antagonists to this receptor. researchgate.net They bind to the T1R2/T1R3 receptor, but instead of activating it, they block sweet-tasting molecules (like sugar) from binding and initiating the sweet taste signal. nih.govresearchgate.net
Computational docking studies have explored these interactions, suggesting that gymnemic acid binds to the T1R3 subunit of the receptor. researchgate.netresearchgate.net This binding prevents the conformational changes necessary for receptor activation, effectively neutralizing the sweet taste of various sweeteners, from simple sugars to artificial sweetening agents. indexcopernicus.comresearchgate.net The interaction is reversible, and taste perception returns to normal as the gymnemic acid molecules are cleared from the receptors.
Molecular Basis of Sweet Suppression
One of the most well-documented effects of Gymnema sylvestre extracts, rich in gymnemic acids and their derivatives like this compound, is the ability to suppress the taste of sweetness. acs.orgjapsonline.com This phenomenon is not a mere masking of flavor but is rooted in a direct molecular interaction with the sweet taste receptors on the tongue. mdpi.com
The primary targets for this sweet-suppressing activity are the taste type 1 receptors 2 and 3 (T1R2 and T1R3), which form a heterodimer that functions as the principal sweet taste receptor in humans. nih.govnih.gov Gymnemic acids, including by extension this compound, are thought to bind to these receptors, specifically to the transmembrane domain of the hT1R3 subunit. nih.gov This binding is believed to be competitive, preventing sugar molecules from docking with the receptor and initiating the signaling cascade that the brain perceives as a sweet taste. japsonline.commdpi.com
This interaction effectively blocks the activation of the chorda tympani nerve, which is responsible for transmitting sweet taste signals to the brain. mdpi.com The result is a temporary and reversible inability to perceive sweet tastes, an effect that can last from 30 to 60 minutes. mdpi.com Studies using HEK293 cells engineered to express human sweet receptors have confirmed that gymnemic acids inhibit the cellular response to sweet compounds, an effect not observed in cells expressing mouse sweet receptors, highlighting the specificity of this interaction. nih.govnih.gov The glucuronic acid moiety, a common structural feature of gymnemic acids, appears to be crucial for this sweet-suppressing effect. nih.govnih.gov
Antifungal Mechanisms of Action (in vitro and in silico models)
Beyond its effects on taste perception, this compound and related compounds have demonstrated promising antifungal properties in laboratory settings. The primary mechanism appears to be the disruption of fungal cell membrane integrity through the inhibition of a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. frontiersin.orgfrontiersin.org
Inhibition of Fungal Ergosterol Biosynthesis via Cytochrome P450 Sterol 14-α-Demethylase
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function. frontiersin.org The biosynthesis of ergosterol is a complex process involving multiple enzymatic steps, making it an attractive target for antifungal drugs. frontiersin.org Azole antifungal agents, for instance, function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (a cytochrome P450 enzyme, also known as CYP51), which plays a key role in this pathway. researchgate.netnih.gov
Research suggests that saponins (B1172615) from Gymnema sylvestre, including this compound, exert their antifungal effects through a similar mechanism. frontiersin.orgfrontiersin.org In vitro and in silico studies have shown that these compounds can inhibit the cytochrome P450 sterol 14-α-demethylase. frontiersin.orgfrontiersin.orgresearchgate.net This inhibition leads to a reduction in ergosterol content within the fungal cell, disrupting the cell membrane and ultimately hindering fungal growth. frontiersin.orgfrontiersin.org
Ligand-Protein Complex Formation and Binding Efficiency Analysis (e.g., Gymnemic Acid IV, this compound)
The interaction between a protein and a ligand, such as an enzyme and its inhibitor, is a key determinant of biological activity. wikipedia.org The stability of this protein-ligand complex is quantified by its binding affinity. mdpi.com In silico molecular docking studies have been employed to analyze the binding efficiency of Gymnema saponins with the fungal cytochrome P450 sterol 14-α-demethylase. frontiersin.orgfrontiersin.orgresearchgate.net
These computational models predict the formation of a stable complex between the saponins and the enzyme's active site. frontiersin.orgfrontiersin.org For instance, analysis of Gymnemic Acid IV, a related saponin (B1150181), indicated a high binding efficiency due to a low binding energy. frontiersin.orgscilit.com This strong interaction is facilitated by various molecular forces, including conventional hydrogen bonds and hydrophobic interactions (π-alkyl, π-π, and π-sigma). frontiersin.orgscilit.com Similar in silico studies focusing on Gymnemoside B have also shown strong binding to pancreatic lipase, another enzyme target. nih.gov While direct in silico binding data for this compound with cytochrome P450 sterol 14-α-demethylase is still emerging, the structural similarities to other active gymnemic acids suggest a comparable mechanism of ligand-protein complex formation.
Anti-Obesity and Hypolipidemic Mechanisms (animal model insights)
Preclinical studies in animal models have provided valuable insights into the potential anti-obesity and hypolipidemic effects of Gymnema sylvestre extracts, which contain this compound. healthline.comnih.gov These effects appear to be mediated through multiple pathways.
In rats fed a high-fat diet, administration of a Gymnema sylvestre extract has been shown to have an anti-obesity effect, leading to reduced body weight gain. healthline.comnih.gov The extract also demonstrated the ability to lower levels of blood fats, including "bad" LDL cholesterol. healthline.com One study in rats on a high-fat diet found that a water-soluble fraction of the extract not only aided in weight maintenance but also suppressed the accumulation of fats in the liver. healthline.com Furthermore, animals on a normal-fat diet that received the extract showed lower triglyceride levels. healthline.com
The proposed mechanisms for these effects include the ability of gymnemic acids to reduce sweet cravings, thereby potentially lowering caloric intake, and to block the absorption of glucose during digestion. caldic.com Some research also suggests that these compounds may prevent the accumulation of triglycerides in muscles and the liver and decrease the levels of fatty acids in circulation. researchgate.net In one study, a water-soluble fraction of a Gymnema sylvestre extract significantly reduced serum levels of lipids, leptin, insulin, and glucose in rats on a high-fat diet. nih.gov Conversely, it increased levels of "good" HDL-cholesterol and apolipoprotein A1. nih.gov
| Parameter | Effect of Gymnema sylvestre Extract in Animal Models | References |
| Body Weight | Decreased in rats on a high-fat diet | healthline.comnih.gov |
| LDL Cholesterol | Decreased | healthline.com |
| Triglycerides | Decreased | healthline.com |
| Liver Fat Accumulation | Suppressed | healthline.com |
| HDL Cholesterol | Increased | healthline.com |
| Serum Leptin | Decreased | nih.gov |
| Serum Insulin | Decreased | nih.gov |
| Serum Glucose | Decreased | nih.gov |
Anti-inflammatory Pathways (e.g., NF-κB/MAPK modulation)
Chronic inflammation is a key factor in the development of numerous diseases. Emerging evidence from in vitro and in vivo studies suggests that extracts of Gymnema sylvestre, containing compounds like this compound, possess anti-inflammatory properties. nih.govijpsjournal.com These effects are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
A crucial pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation leads to an increased production of pro-inflammatory cytokines. mdpi.com Another critical pathway is the mitogen-activated protein kinase (MAPK) signaling cascade, which also plays a significant role in regulating inflammation. mdpi.com
Studies have shown that a hydroalcoholic extract of Gymnema sylvestre can suppress the lipopolysaccharide (LPS)-induced elevation of inflammatory cell infiltration and the expression of inflammatory markers. nih.govnih.gov Mechanistic investigations have demonstrated that the extract ameliorates these inflammatory responses by targeting the NF-κB/MAPK signaling pathway. nih.govnih.govresearchgate.net Specifically, the extract has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Further analysis revealed that a fraction containing exclusively gymnemic acid derivatives exhibited potent anti-inflammatory effects. nih.gov
Potential Anticancer Effects (in vitro cell proliferation assays)
Preliminary in vitro research has begun to explore the potential anticancer effects of compounds derived from Gymnema sylvestre. These studies have utilized cell proliferation assays to assess the impact of these compounds on the growth of cancer cell lines.
In vitro studies are a fundamental first step in cancer research, allowing scientists to observe the direct effects of a substance on cancer cells in a controlled laboratory setting. Cell proliferation assays, such as the MTT assay, measure the rate at which cells divide and are a key indicator of a compound's potential to inhibit cancer growth. frontiersin.org
Antimicrobial Activities (generalized mechanisms for gymnemic acids)
The antimicrobial activities of gymnemic acids, a major class of triterpenoid (B12794562) saponins from Gymnema sylvestre, are attributed to several mechanisms of action that disrupt microbial viability and function. mdpi.comnih.gov These natural compounds have demonstrated broad-spectrum activity in preclinical studies. nih.gov A primary mechanism involves the interaction with and disruption of microbial cell membranes. mdpi.com As saponins, gymnemic acids can form complexes with sterols present in fungal membranes, which alters membrane integrity and leads to the loss of cellular components. mdpi.com
In bacteria, phytochemicals from G. sylvestre, including gymnemic acids, have been shown to increase membrane permeability, resulting in the leakage of cytosolic ions and proteins, which ultimately compromises cell viability. nih.gov For fungi, a key mechanism is the inhibition of enzymes crucial for membrane structure, such as cyt P450 sterol 1,4-α-demethylase, which leads to a reduction in ergosterol content. nih.gov Molecular docking studies have also suggested that the antibacterial action may stem from the inhibition of gyrase, an enzyme essential for DNA replication, while antifungal effects are linked to the inhibition of 14α-desmethylase. researchgate.net Furthermore, gymnemic acids have been found to inhibit the yeast-to-hypha conversion in dimorphic fungi like Candida albicans, a critical step in its pathogenesis, and can disrupt the formation of biofilms, which are notoriously resistant to antimicrobial agents. labmedica.com
Antiviral Properties
Preclinical research has identified antiviral properties within the gymnemic acid family of compounds, particularly against the influenza virus. nih.govresearchgate.net Studies have shown that specific fractions, namely gymnemic acids A and B, exhibit activity against the influenza virus. researchgate.net
In one in vitro study, various gymnemic acid fractions were tested against an Asian influenza virus strain. Gymnemic acid A demonstrated significant inhibitory effects on viral replication. nih.gov Subsequent investigations into the mechanism suggest that the antiviral action of gymnemic acids is associated with the early stages of the viral infectious cycle. nih.gov This suggests a potential role as an "antipenetrant," interfering with the virus's ability to enter host cells. nih.gov While various extracts and compounds from Gymnema sylvestre are noted for their antiviral potential, specific in vitro or in vivo studies detailing the antiviral activity of this compound are not extensively documented in current literature. nih.govsemanticscholar.org In silico studies have explored the potential of gymnemic acid and its derivatives against the SARS-CoV-2 main protease (3CLpro), suggesting that these compounds could act as inhibitors of viral replication. researchgate.net
Table 1: Preclinical Antiviral Activity of Gymnemic Acid Fractions
| Compound/Fraction | Virus Studied | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Gymnemic Acid A & B | Influenza Virus | Demonstrated antiviral activity. researchgate.net | Not specified in the study. |
| Gymnemic Acid A | Asian Influenza Virus (in vitro) | Good inhibition of viral replication. nih.gov | Acts on early events in the virus infectious cycle; potential antipenetrant. nih.gov |
| Gymnemic Acid & Derivatives | SARS-CoV-2 (in silico) | Predicted to inhibit the main protease (3CLpro). researchgate.net | Inhibition of viral replication. researchgate.net |
Antibacterial and Antifungal Properties
The gymnemic acid class of compounds has demonstrated significant antibacterial and antifungal activities in various preclinical models. nih.govnih.gov
Antibacterial Activity
Extracts of Gymnema sylvestre rich in gymnemic acids have shown efficacy against a range of pathogenic bacteria. nih.gov Ethanolic extracts have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net Methanolic extracts have also been reported to be effective against Escherichia coli and Bacillus cereus. nih.gov The mechanism of action is believed to involve the disruption of bacterial membrane integrity. nih.gov One study found that a methanol-extracted fraction of G. sylvestre increased membrane permeabilization in E. coli, S. aureus, and P. aeruginosa, leading to the leakage of essential cellular components. nih.gov
Table 2: Antibacterial Spectrum of Gymnema sylvestre Extracts
| Bacterial Strain | Extract Type | Observed Activity |
|---|---|---|
| Bacillus subtilis | Ethanolic | Inhibitory activity observed. researchgate.net |
| Staphylococcus aureus | Ethanolic, Methanolic | Inhibitory activity observed. nih.govresearchgate.net |
| Pseudomonas aeruginosa | Ethanolic | Inhibitory activity observed. researchgate.net |
| Escherichia coli | Methanolic | Inhibitory activity observed. nih.gov |
| Bacillus cereus | Methanolic | Inhibitory activity observed. nih.gov |
Antifungal Activity
The antifungal properties of gymnemic acids and related saponins are well-documented in preclinical studies. nih.gov These compounds are effective against various fungal pathogens, including Candida albicans, Aspergillus, Penicillium digitatum, and Penicillium expansum. nih.govlabmedica.com A primary mechanism for this activity is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov
Specifically, in silico molecular modeling studies have been conducted to understand the interaction between G. sylvestre saponins and fungal enzymes. nih.govresearchgate.netfrontiersin.org These computational analyses predicted that this compound, along with gymnemic acid IV and gymnestrogenin, can bind to and inhibit cyt P450 sterol 1,4-α-demethylase. nih.govresearchgate.netfrontiersin.org This enzyme is essential for the ergosterol pathway, and its inhibition disrupts fungal membrane synthesis. nih.gov In vitro studies using a chloroform (B151607) extract containing these saponins confirmed fungistatic efficacy against P. digitatum, P. expansum, and Aspergillus flavus. nih.gov Furthermore, purified gymnemic acids have been shown to inhibit the yeast-to-hyphal transition in C. albicans, a key virulence factor, and can convert established biofilms back to a more treatable yeast form. labmedica.com
Table 3: Antifungal Activity and Mechanisms of Gymnemic Acids & Analogues
| Compound/Extract | Fungal Strain | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Chloroform Extract (containing this compound, Gymnemic Acid IV, etc.) | Penicillium digitatum, P. expansum, Aspergillus flavus | Fungistatic efficacy (EC50 values of 297.2 µg/mL, 360.5 µg/mL, and 369.4 µg/mL, respectively). nih.gov | Inhibition of cyt P450 sterol 1,4-α-demethylase, reducing ergosterol content. nih.gov |
| This compound (in silico) | Fungi (general) | Predicted to interact with and inhibit cyt P450 sterol 1,4-α-demethylase. nih.govresearchgate.netfrontiersin.org | Inhibition of ergosterol biosynthesis. nih.govresearchgate.netfrontiersin.org |
| Purified Gymnemic Acids (GAs) | Candida albicans | Inhibited yeast-to-hypha conversion; converted biofilm to yeast cells. labmedica.com | Inhibition of hyphal formation, a key virulence factor. labmedica.com |
| Purified Gymnemic Acids (GAs) | Aspergillus sp. | Inhibited conidial germination and hyphal growth. labmedica.com | Not specified. |
Structure Activity Relationship Sar Studies of Gymnemoside a and Its Analogues
Influence of Acyl Moieties and Glycosylation Patterns on Biological Activities (e.g., Antisweet, α-glucosidase inhibition)
The presence, number, and nature of acyl groups, along with the pattern of glycosylation, are critical determinants of the biological activities of Gymnemoside A and its analogues, particularly their well-known antisweet and potential α-glucosidase inhibitory effects.
Research has shown that acyl groups play a significant role in the antisweet activity of these compounds. It is generally observed that the antisweet activity is directly proportional to the number of acyl groups present in the molecule. nih.gov While not essential for the activity, acyl groups appear to enhance it. nih.gov For instance, the removal of the acyl group from gymnemic acid has been shown to reduce its antisweet properties. ingentaconnect.com Studies on various gymnemic acids have demonstrated that a greater number of acyl groups leads to a more potent suppression of sweet taste. nih.govnih.gov
| Structural Modification | Effect on Antisweet Activity | Effect on α-glucosidase Inhibition |
|---|---|---|
| Increased number of acyl moieties | Increases activity nih.gov | Variable, pattern of substitution is important researchgate.net |
| Removal of acyl moieties | Decreases activity ingentaconnect.com | - |
| Glycosylation | May decrease activity of the sapogenin nih.govcolab.ws | May decrease binding to α-glucosidase nih.gov |
Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. researchgate.net These computational tools are valuable in understanding the SAR of complex molecules like this compound and its analogues.
A QSAR study on a series of gymnemic acid analogues, which included Gymnemoside W2, was conducted to model their antidiabetic activity targeting Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov This study revealed a significant correlation between certain chemical descriptors and the biological activity of these compounds. The developed QSAR model showed a regression coefficient (r²) of 0.84 and a cross-validation coefficient (rCV²) of 0.77, indicating good predictive ability. nih.gov
The chemical descriptors that were found to correlate well with the antidiabetic activity include:
Dipole Moment: This descriptor relates to the polarity of the molecule, which can influence its interaction with biological targets. nih.gov
Electron Affinity: This property indicates the ability of a molecule to accept an electron, which can be important in various biological interactions. nih.gov
Dielectric Energy: This descriptor is related to the molecule's behavior in an electric field and can affect its binding to a receptor. nih.gov
LogP: This value represents the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
| Chemical Descriptor | Significance in SAR |
|---|---|
| Dipole Moment | Influences molecular polarity and interactions. nih.gov |
| Electron Affinity | Relates to the molecule's ability to accept electrons. nih.gov |
| Dielectric Energy | Affects behavior in electric fields and receptor binding. nih.gov |
| LogP | Indicates lipophilicity and influences ADME properties. nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and its biological target at the molecular level.
Molecular docking studies have been performed on various gymnemic acid analogues to assess their binding affinity to pharmacological targets like PPARγ, a key regulator of glucose and lipid metabolism. While direct docking studies of this compound with PPARγ are not extensively reported, research on its close analogues provides valuable insights.
In one study, several gymnemic acid analogues were docked with human PPARγ. The results indicated that some of these compounds, such as gymnemagenin (B129900) and gymnemic acid VII, exhibited high binding affinities to PPARγ, with docking energies comparable to the standard drug rosiglitazone. Another computational study investigated the binding of ten compounds from Gymnema sylvestre, including this compound and Gymnemoside B, to the insulin (B600854) receptor. researchgate.net This study found that these gymnemosides had a considerable binding affinity for the insulin receptor. researchgate.net
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Gymnemagenin | -6.0 |
| Gymnemic acid VII | -5.7 |
| Gymnemasin D | -5.6 |
| Rosiglitazone (control) | -5.6 |
| Gymnemic acid III | -5.6 |
| Gymnemic acid X | -5.6 |
| Gymnemic acid XIV | -5.3 |
| Gymnemic acid I | -5.2 |
| Gymnemic acid XII | -5.1 |
Molecular docking simulations not only predict binding affinity but also identify the key amino acid residues within the target's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-target complex and the resulting biological effect.
For instance, in the docking study of gymnemic acid analogues with PPARγ, specific amino acid residues were identified as being involved in hydrogen bond formation and hydrophobic interactions. For gymnemagenin, the binding site residues TYR-327, SER-289, GLY-284, and ILE-281 were found to participate in hydrogen bonding. These interactions contribute to the stability of the complex and are indicative of the compound's potential to act as a PPARγ agonist.
Analytical Methodologies for Quantification and Quality Control of Gymnemoside a
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV/Visible or Photodiode Array (PDA) detector is a cornerstone technique for the analysis of Gymnemoside A and related compounds. This method offers high resolution and sensitivity for separating and quantifying individual components within a complex matrix.
In a typical application, a C18 column is employed for the chromatographic separation. asianpubs.org The mobile phase composition is optimized to achieve a good resolution and peak shape for the analytes. For instance, an isocratic HPLC method has been developed and optimized for the analysis of deacylgymnemic acid, which is used as a reference standard for the quantification of gymnemic acids. asianpubs.org The detection is commonly performed at a specific wavelength, such as 210 nm, where the compounds exhibit significant absorbance. asianpubs.org The use of a PDA detector provides the additional advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. researchgate.netnih.gov
Research has demonstrated the successful application of HPLC-PDA systems for the quantification of gymnemagenin (B129900), the aglycone of gymnemic acids, in leaf extracts and herbal formulations. researchgate.net The method's robustness allows for the analysis of various sample types, from raw plant material to finished products. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) Densitometric Methods
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the quantification of this compound and its analogs. This technique is particularly well-suited for the routine quality control of herbal materials due to its ability to analyze multiple samples simultaneously. researchgate.netebin.pub
For the analysis, pre-coated silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. researchgate.netsigmaaldrich.cn The selection of the mobile phase is critical for achieving good separation of the target compounds. A common mobile phase for the analysis of gymnemagenin consists of a mixture of toluene, ethyl acetate, methanol, and formic acid. researchgate.netsigmaaldrich.cn After development, the plates are derivatized with a suitable reagent, such as a modified vanillin-sulfuric acid reagent, to visualize the compounds. researchgate.netsigmaaldrich.cn Densitometric scanning is then performed at a specific wavelength, for example, 500 nm or 550 nm, to quantify the separated components. researchgate.netsigmaaldrich.cn
HPTLC methods have been successfully developed and validated for the quantification of gymnemic acids (indirectly as gymnemagenin) in Gymnema sylvestre leaves and poly-herbal formulations. researchgate.netsigmaaldrich.cn These methods have demonstrated good linearity, precision, and accuracy, making them reliable for quality control purposes. researchgate.netsigmaaldrich.cn
Affinity Ultrafiltration Coupled with Liquid Chromatography Mass Spectrometry (UF-HPLC-MS) for Bioactivity Screening
To accelerate the discovery of bioactive compounds, a powerful technique combining affinity ultrafiltration with HPLC-Mass Spectrometry (UF-HPLC-MS) has been employed. frontiersin.orgresearchgate.net This method is designed to rapidly screen and identify potential enzyme inhibitors from complex mixtures like plant extracts. frontiersin.org
The process involves incubating the extract with a target enzyme, such as α-glucosidase. frontiersin.orgresearchgate.net The mixture is then subjected to ultrafiltration, which separates the enzyme-ligand complexes from unbound compounds. frontiersin.org The bound ligands, which are potential inhibitors, are subsequently released and analyzed by HPLC-MS for identification. frontiersin.org This approach has been successfully used to identify α-glucosidase inhibitors from Gymnema sylvestre. frontiersin.orgresearchgate.net The high sensitivity and specificity of HPLC-MS allow for the precise identification of the active compounds, even at low concentrations. frontiersin.org
Method Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ), and Recovery
The validation of analytical methods is crucial to ensure their reliability and fitness for purpose. ich.orgeurachem.org This process involves the evaluation of several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. ich.orgeuropa.eu
Linearity establishes the relationship between the concentration of the analyte and the analytical signal. ich.orgcertified-laboratories.com For HPTLC methods used to quantify gymnemagenin, linearity has been demonstrated in ranges such as 500-3000 ng/band and 500-2500 ng/band, with high correlation coefficients (r² > 0.99). researchgate.netsigmaaldrich.cn An HPLC method for deacylgymnemic acid showed linearity in the range of 10 to 200 μg/mL with a correlation coefficient of 0.9980. asianpubs.org
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.orgcertified-laboratories.com It is typically expressed as the relative standard deviation (RSD). For HPTLC methods, intra-day and inter-day precision for gymnemagenin analysis have been reported with RSD values below 1.5% and 2%, respectively. researchgate.netsigmaaldrich.cn
Accuracy is the closeness of the test results obtained by the method to the true value. ich.orgcertified-laboratories.com It is often assessed through recovery studies. For HPTLC analysis of gymnemagenin, mean recovery has been found to be in the range of 98.43-101.44%. researchgate.netsigmaaldrich.cn
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. certified-laboratories.comresearchgate.netLimit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. certified-laboratories.comresearchgate.net For the HPTLC determination of gymnemagenin, the LOD and LOQ were found to be approximately 60 ng/band and 190 ng/band, respectively. sigmaaldrich.cn
Recovery is a measure of the accuracy of a method, determined by spiking a sample with a known amount of the analyte and measuring the amount recovered. researchgate.net
The table below summarizes the validation parameters for an HPTLC densitometric method for the simultaneous quantification of gymnemagenin and β-sitosterol. sigmaaldrich.cn
| Validation Parameter | Gymnemagenin | β-Sitosterol |
| Linearity Range | 500-2500 ng/band | 100-500 ng/band |
| Correlation Coefficient (r²) | 0.9987 | 0.9943 |
| Intra-day Precision (%RSD) | < 1.5% | < 1.5% |
| Inter-day Precision (%RSD) | < 2% | < 2% |
| Mean Recovery | 98.43-101.44% | 98.68-100.20% |
| Limit of Detection (LOD) | ~60 ng/band | ~30 ng/band |
| Limit of Quantification (LOQ) | ~190 ng/band | ~90 ng/band |
Derivatives, Analogues, and Semi Synthetic Modifications of Gymnemosides
Naturally Occurring Acylated Derivatives of Gymnemic Acid
Gymnemosides are part of a larger family of related compounds known as gymnemic acids. These compounds are triterpene saponins (B1172615) that feature a variety of acylated derivatives. nih.gov The core structure, deacylgymnemic acid (DAGA), is a 3-O-β-glucuronide of the aglycone gymnemagenin (B129900) (3β, 16β, 21β, 22α, 23, 28-hexahydroxy-olean-12-ene). ijrpr.comjournalejmp.com The structural diversity among these natural compounds arises from the esterification of the aglycone with different acyl groups, such as tigloyl and methylbutyryl groups. nih.govijrpr.com
The family of gymnemic acids is extensive, with numerous members identified, including Gymnemic Acids I-VII and beyond. nih.govjetir.org Similarly, several gymnemosides, designated A-F, and gymnemoside-W1 and W2, have been isolated and characterized from G. sylvestre. researchgate.netscispace.com These compounds are all considered derivatives of gymnemic acid, differing in their specific acylation patterns and sometimes in the sugar moieties attached to the aglycone. nih.govjournalejmp.com For instance, the antisweet property of gymnemic acid A1 was found to be significantly reduced upon its conversion to A2, indicating the crucial role of the ester group in the molecule's biological activity. jetir.orgimpactfactor.org
Structural Diversity Based on Aglycone (Gymnemagenin) and Sugar Moieties
The structural foundation of gymnemosides and gymnemic acids is the triterpenoid (B12794562) aglycone, or sapogenin, which is typically gymnemagenin. ijrpr.comresearchgate.net This core is a pentacyclic triterpenoid of the oleanane (B1240867) type. ijrpr.com The vast diversity within this class of compounds is generated by the attachment of various sugar chains (glycosides) to this aglycone. nih.govijrpr.com
The primary point of glycosylation for deacylgymnemic acid is the attachment of a D-glucuronic acid at the C-3 position. ijrpr.comjournalejmp.com Further structural variations are introduced by the type and number of additional sugar residues attached. For example, Gymnemic acids A2 and A3 contain both glucuronic acid and galactose, whereas gymnemic acid A1 only has the glucuronic acid moiety. jetir.orgimpactfactor.org The gymnemosides (A-F) have been identified as novel d-glucosides of 3β, 16β, 23, 28-tetrahydroxyolean-12-ene. researchgate.netresearchgate.net This highlights that variations in both the aglycone hydroxylation pattern and the composition of the sugar chains contribute to the wide array of naturally occurring gymnemoside structures.
Research into Semi-Synthetic Modifications for Enhanced Specificity or Potency
The complex but well-defined structures of gymnemosides and their parent compounds, gymnemic acids, make them attractive targets for semi-synthetic modification. The goal of such research is often to create analogues with enhanced biological activity, improved specificity, or more favorable pharmaceutical properties. mdpi.comnih.gov
While natural gymnemic acids have demonstrated various biological effects, their therapeutic application can be limited by factors such as cytotoxicity or low bioavailability. nih.govmdpi.com Chemical or biotechnological transformations offer a pathway to overcome these limitations. nih.gov For example, research has focused on creating derivatives that can modulate activity. The observation that the ester group is critical for the antisweet property suggests that modifying this part of the molecule could fine-tune its effects. jetir.orgimpactfactor.org
Studies involving the biotransformation of gymnemic acid-enriched extracts using probiotics like Bifidobacterium bifidum have shown successful conversion to gymnemagenin, the bioactive aglycone. researchgate.net This demonstrates a feasible route for producing the core structure, which can then be used as a starting point for further chemical modifications. The development of semi-synthetic derivatives aims to produce compounds with the same efficacy and pharmacological specificity as the natural products but with improved characteristics for therapeutic use. mdpi.com
Ethnobotanical Underpinnings and Research Relevance of Gymnema Sylvestre
Historical Context in Traditional Medicine Systems (e.g., Ayurveda) as a Framework for Scientific Inquiry
Gymnema sylvestre, a perennial woody vine, holds a significant place in traditional medicine, particularly in the Ayurvedic system of India. nih.govwikipedia.org Known by the Hindi term "gurmar," which translates to "sugar destroyer," its leaves have been utilized for centuries to manage various health conditions. wikipedia.orglifespa.com Ancient Indian medical texts, such as the Sushruta Samhita, describe Gymnema sylvestre as a remedy for "madhumeha," which corresponds to glycosuria or diabetes, as well as other urinary disorders. scholarsresearchlibrary.comjournalejmp.com
The plant's traditional applications are extensive. In Ayurveda, its leaves are considered to have bitter, acrid, thermogenic, digestive, and liver-tonic properties. nih.gov It has been traditionally prescribed for a wide array of ailments including dyspepsia, constipation, jaundice, hemorrhoids, renal and vesical calculi, cardiopathy, asthma, bronchitis, amenorrhea, and leucoderma. scholarsresearchlibrary.comnih.gov Different parts of the plant, such as the roots and leaves, have been employed as a cardiotonic, digestive, diuretic, laxative, stimulant, and uterine tonic. nih.gov The plant is also a component of several Ayurvedic formulations like Ayaskri, Varunadi kasaya, Varunadighrtam, and Mahakalyanakaghrtam. scholarsresearchlibrary.com
This rich history of traditional use has provided a foundational framework for modern scientific investigation. The well-documented use of Gymnema sylvestre for metabolic disorders, especially diabetes, has prompted researchers to explore its phytochemical composition and pharmacological activities. The plant's reputation as a "sugar destroyer" directly led to the investigation of its taste-modifying and glucose-regulating properties. wikipedia.orglifespa.com The isolation of bioactive compounds, such as the gymnemic acids and gymnemosides, is a direct result of scientific inquiry guided by this traditional knowledge. nih.gov These compounds are now the subject of research for their potential anti-diabetic, anti-inflammatory, and other therapeutic effects, validating the ethnobotanical claims. ontosight.aiontosight.ai
Ethnobotanical Surveys as a Tool for Natural Product Discovery and Prioritization for Research
Ethnobotanical surveys are a critical tool for identifying and prioritizing plants with potential medicinal value for further scientific research. These surveys involve documenting the traditional knowledge of indigenous communities regarding the use of local flora for medicinal purposes. scholarsresearchlibrary.com By systematically collecting this information, researchers can identify plants that have a long history of use for specific ailments, suggesting a higher probability of containing bioactive compounds.
For instance, ethnobotanical surveys conducted in various regions of India have consistently documented the use of Gymnema sylvestre for the management of diabetes. innovareacademics.ininnovareacademics.inindexcopernicus.com A survey in the Khurda district of Odisha, India, identified Gymnema sylvestre as one of the most common species used by traditional healers for its antidiabetic properties. innovareacademics.ininnovareacademics.inindexcopernicus.com Similarly, a survey in the Bundelkhand region of India also highlighted its use in treating diabetes mellitus. jetir.org The Jungle Irulas, inhabitants of the Nagari Hills in India, have a tradition of chewing a few green leaves of G. sylvestre in the morning to maintain clear urine and reduce glycosuria. scholarsresearchlibrary.com
This widespread and consistent traditional use across different ethnic groups provides a strong rationale for prioritizing Gymnema sylvestre in natural product discovery programs. The information gathered from these surveys guides researchers in several ways:
Plant Selection: It helps in selecting specific plant species with a high likelihood of yielding medicinally active compounds.
Targeted Screening: Knowledge of the specific traditional uses of a plant allows for more targeted pharmacological screening. For example, the use of Gymnema sylvestre for diabetes prompted studies on its hypoglycemic effects.
Part-Specific Investigation: Ethnobotanical data often specifies which part of the plant (leaves, roots, etc.) is used, enabling researchers to focus their phytochemical analysis on the most relevant plant tissues. In the case of G. sylvestre, the leaves are most commonly cited for their anti-diabetic properties. innovareacademics.ininnovareacademics.inindexcopernicus.com
The prioritization of Gymnema sylvestre for research, largely driven by ethnobotanical evidence, has led to the isolation and characterization of numerous compounds, including Gymnemoside a.
Bridging Traditional Knowledge with Contemporary Pharmacological Research
The journey of Gymnema sylvestre from a traditional remedy to a subject of modern scientific scrutiny exemplifies the crucial bridge between traditional knowledge and contemporary pharmacological research. nih.gov This process involves validating the ethnobotanical claims through rigorous scientific investigation and identifying the specific phytochemicals responsible for the observed therapeutic effects.
The traditional use of Gymnema sylvestre as a "sugar destroyer" directly led to pharmacological studies investigating its effect on taste perception and glucose metabolism. lifespa.com Research has confirmed that compounds in the leaves, particularly gymnemic acids, can temporarily block sweet taste receptors on the tongue. wikipedia.org This finding provides a scientific basis for the traditional belief that the plant can reduce cravings for sweet foods.
Furthermore, contemporary research has delved into the cellular and molecular mechanisms underlying the plant's anti-diabetic effects. Studies have shown that extracts of Gymnema sylvestre and its isolated compounds, such as this compound, can inhibit the absorption of glucose from the intestine. ontosight.aiontosight.ai This aligns with the traditional use of the plant to control blood sugar levels. The anti-inflammatory properties of the plant, attributed to tannins and saponins (B1172615), have also been investigated, corroborating its traditional use for inflammatory conditions. nih.govhealthline.com
The discovery of a diverse array of phytochemicals in Gymnema sylvestre, including triterpenoid (B12794562) saponins like the gymnemosides and gymnemic acids, has been a direct outcome of this research bridge. nih.govscholarsresearchlibrary.com These compounds are now being studied for a range of pharmacological activities, including anti-obesity and anti-inflammatory effects, which were also hinted at in traditional medicine systems. journalejmp.comontosight.ai This integration of traditional knowledge with modern scientific methods not only validates ancient practices but also paves the way for the development of new therapeutic agents from natural sources.
Future Research Trajectories and Academic Perspectives on Gymnemoside a
Elucidation of Uncharacterized Enzymatic Steps in Biosynthesis
The biosynthesis of gymnemosides, including Gymnemoside A, is a complex process that is not yet fully understood. These compounds are triterpene glycosides, which are synthesized via the isoprenoid pathway. nih.gov The initial steps, involving the formation of the triterpenoid (B12794562) backbone of β-amyrin, are well-characterized in many plants. nih.gov However, the subsequent modifications of this backbone by cytochrome P450-dependent monooxygenases and uridine (B1682114) diphosphate (B83284) glycosyltransferases, which lead to the diverse range of gymnemic acids and gymnemosides, remain largely uncharacterized. nih.govsemanticscholar.org
The putative pathway for triterpene glycosides is thought to originate from the isoprenoid pathway, culminating in the glycosylation of the triterpene aglycone, gymnemagenin (B129900). nih.gov A proposed biosynthetic pathway for gymnemic acid involves a series of 15 enzymatic steps starting from acetyl-CoA. researchgate.net However, the specific enzymes that catalyze the conversion of intermediates like cochalicic acid to acacic acid, and subsequently to gymnemic acids such as this compound, have not been identified. researchgate.net The lack of complete genomic and transcriptomic data for Gymnema sylvestre has been a significant barrier to fully elucidating this pathway. nih.govsemanticscholar.org Future research will need to focus on identifying and characterizing these specific enzymes to understand the precise molecular steps leading to the synthesis of this compound. This knowledge is fundamental for potential metabolic engineering efforts to enhance its production.
Comprehensive Transcriptomic and Proteomic Studies of Gymnema sylvestre for Biosynthetic Pathway Deciphering
To unravel the complexities of this compound biosynthesis, comprehensive transcriptomic and proteomic analyses of Gymnema sylvestre are essential. While some transcriptomic studies have been initiated, providing insights into genes involved in terpenoid biosynthesis, a more detailed and integrated approach is required. researchgate.netnih.gov De novo transcriptome sequencing of G. sylvestre has led to the identification of numerous unigenes, some of which are predicted to be involved in the biosynthesis of terpenoids and polyoxypregnane glycosides. researchgate.netnih.govnih.gov
For instance, studies have identified transcripts encoding key enzymes in the terpenoid backbone biosynthesis, such as those in the methyl-erythritol phosphate (B84403) (MEP) pathway. nih.govfrontiersin.org Furthermore, pathway mapping using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database has revealed candidate genes potentially involved in the gymnemic acid pathway. researchgate.net However, the specific genes and the proteins they encode that are directly responsible for the final structural modifications creating this compound are still unknown. nih.govsemanticscholar.org Future research should employ integrated 'omics' approaches, combining transcriptomics, proteomics, and metabolomics, to create a complete map of the biosynthetic pathway. This will facilitate the identification of novel genes and enzymes and provide a deeper understanding of the regulatory networks governing this compound production in the plant.
Advanced in vitro and in silico Models for Deeper Mechanistic Understanding
Advanced in vitro and in silico models are pivotal for gaining a deeper mechanistic understanding of this compound's biological activities. In silico molecular docking studies have been employed to predict the interaction of gymnemosides with various protein targets. For example, such studies have investigated the binding affinity of this compound to the fungal protein squalene (B77637) epoxidase, suggesting a potential mechanism for its antifungal activity. frontiersin.orgfrontiersin.org Other in silico analyses have explored the potential of gymnemosides as oral drug candidates by evaluating their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and their binding affinity to therapeutic targets like the insulin (B600854) receptor. nih.govresearchgate.net
In vitro studies have demonstrated the inhibitory effects of gymnemosides on glucose uptake in rat small intestinal fragments. nih.gov These models allow for the controlled investigation of molecular interactions and cellular responses. Future research should leverage more sophisticated models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, to more accurately mimic human physiology. These advanced platforms can provide more reliable data on the efficacy and mechanism of action of this compound, bridging the gap between preclinical and clinical research. Combining these advanced in vitro systems with computational modeling will enable a more comprehensive and predictive understanding of its pharmacological effects.
Exploration of Novel Pharmacological Targets and Pathways
While the anti-diabetic properties of Gymnema sylvestre extracts are well-documented, the specific pharmacological targets and pathways of individual compounds like this compound are less clear. nih.govnih.gov Research has shown that gymnemic acids, the class of compounds to which this compound belongs, can influence multiple pathways. These include stimulating insulin secretion, regenerating pancreatic islet cells, and inhibiting glucose absorption from the intestine. nih.govnih.gov
Future investigations should aim to identify novel molecular targets for this compound beyond its known effects. This could involve high-throughput screening against a panel of receptors, enzymes, and ion channels implicated in various diseases. For example, its potential anti-inflammatory, anticancer, and immunomodulatory activities warrant further exploration. nih.govontosight.ai Identifying the specific proteins and signaling cascades that this compound modulates will not only elucidate its mechanism of action but also open up new avenues for its therapeutic application in a broader range of pathologies.
Strategies for Improving Bioavailability and Lead Optimization
A significant hurdle in the development of many phytochemicals as therapeutic agents is their poor bioavailability. Gymnemic acids, including this compound, have complex structures and poor lipid solubility, which can hinder their absorption through biological membranes. nih.gov This limitation necessitates the development of strategies to improve their bioavailability and to optimize their structure for enhanced therapeutic efficacy.
One approach is the development of novel formulations, such as phospholipid complexes, to improve bioabsorption and pharmacokinetics. nih.gov Another key strategy is lead optimization through medicinal chemistry. By identifying the key structural moieties responsible for its biological activity, synthetic modifications can be made to enhance potency, selectivity, and pharmacokinetic properties. In silico QSAR (Quantitative Structure-Activity Relationship) and ADMET studies can guide this process by predicting the effects of structural changes on activity and bioavailability. scispace.com While some studies have started to explore this for gymnemic acid analogues, a focused effort on this compound is needed to develop it into a viable drug candidate. scispace.com
Development of this compound-Based Biopesticidal Agents
Beyond its pharmacological potential, this compound and other saponins (B1172615) from Gymnema sylvestre have shown promise as biopesticidal agents. frontiersin.orgnih.gov Saponins can act as antifeedants or disrupt the physiological processes of insect pests. mdpi.com For example, they can form insoluble complexes with cholesterol, a crucial precursor for the molting hormone ecdysone (B1671078) in insects, leading to their death. mdpi.com
Recent research has demonstrated the in vitro antifungal activity of Gymnema saponins against various phytopathogenic fungi, such as Penicillium digitatum, Penicillium expansum, and Aspergillus flavus. frontiersin.org In silico studies suggest that this compound can interact with and potentially inhibit fungal enzymes like squalene epoxidase, which is involved in ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. frontiersin.orgfrontiersin.org These findings highlight the potential for developing this compound-based biopesticides as a more environmentally friendly alternative to synthetic pesticides for crop protection. frontiersin.orgnih.gov Further research is needed to evaluate its efficacy and safety in field conditions and to develop stable and effective formulations for agricultural use.
Investigations into Synergistic Activities with Other Phytochemicals
The therapeutic effects of herbal extracts are often attributed to the synergistic interactions of multiple phytochemicals. nih.gov While this compound possesses biological activity on its own, its efficacy may be enhanced when combined with other compounds present in Gymnema sylvestre or other medicinal plants. Polyherbal formulations containing G. sylvestre have been traditionally used and have shown efficacy in managing conditions like diabetes. nih.gov
Future research should systematically investigate the synergistic activities of this compound with other phytochemicals. This could involve combining it with other gymnemic acids, flavonoids, or alkaloids from G. sylvestre, or with bioactive compounds from other plants known to have complementary mechanisms of action. For example, combining this compound with compounds that enhance insulin sensitivity or that have antioxidant properties could lead to a more potent and multifaceted therapeutic agent for metabolic disorders. mdpi.com Such studies could lead to the development of novel combination therapies with improved efficacy and potentially reduced side effects compared to single-agent treatments.
Application of -omics Technologies (e.g., metabolomics) in Gymnemoside Research.
Untargeted metabolomics, an approach that aims to capture a global snapshot of all measurable metabolites, has been instrumental in profiling the rich diversity of phytochemicals in Gymnema sylvestre. metwarebio.comevotec.commdpi.combevital.no These studies have consistently identified this compound as a constituent of the plant's metabolome, alongside a plethora of other saponins, including various gymnemic acids and gymnemasaponins. frontiersin.orgfrontiersin.orgnih.gov By analyzing the metabolic fingerprints of different plant tissues or extracts, researchers can correlate the presence and abundance of this compound with specific biological activities or environmental conditions.
One of the primary applications of metabolomics in this area is in understanding the biosynthetic pathways leading to the production of complex triterpenoids like this compound. While the general pathway for triterpenoid saponin (B1150181) biosynthesis is known, the specific enzymes and regulatory networks involved in the later, often species-specific, tailoring steps that produce the vast diversity of these compounds are not fully elucidated. frontiersin.org Metabolomic analyses, especially when coupled with other -omics data such as genomics and transcriptomics, can help to identify candidate genes and enzymes responsible for these transformations. For instance, by comparing the metabolomes of different Gymnema sylvestre chemotypes or tissues, researchers can identify variations in this compound levels and correlate these with differences in gene expression, thus pinpointing potential biosynthetic genes.
Furthermore, metabolomics is a key tool for elucidating the mechanism of action of this compound and other Gymnema compounds. By treating cells or organisms with purified this compound and subsequently analyzing the resulting changes in the metabolome, scientists can identify metabolic pathways that are perturbed by the compound. This can reveal how this compound exerts its biological effects. For example, a metabolomics study on the fermented leaf extract of G. sylvestre led to the identification of 56 metabolites, providing a basis to understand the biotransformation of its constituents and its potential as a nutraceutical. researchgate.net
Looking forward, the application of more advanced metabolomics techniques holds great promise for this compound research. nih.govmdpi.comnih.govcabidigitallibrary.orgrsc.org Spatially-resolved metabolomics, for instance, could map the distribution of this compound within the plant tissues, providing clues about its site of synthesis, storage, and ecological function. Fluxomics, which traces the flow of metabolic precursors through pathways, could offer a dynamic view of this compound biosynthesis. Integrating metabolomics data with computational approaches, such as molecular networking, can help to identify structurally related, yet unknown, gymnemoside derivatives, expanding our understanding of the chemical diversity of Gymnema sylvestre. As these technologies continue to evolve, they will undoubtedly provide a more detailed and dynamic picture of the role of this compound in the intricate web of plant metabolism and its interactions with other organisms.
Table of Research Findings from Metabolomic Studies of Gymnema sylvestre
| Study Focus | Key Metabolites Identified | Analytical Techniques Used | Key Findings Relevant to this compound |
| Metabolomic profiling of G. sylvestre leaves | Triterpenoid saponins (including gymnemic acids and gymnemosides), flavonoids, and sterols. frontiersin.orgnih.gov | UPLC-QToF-ESI-MS/MS | Confirmed the presence of this compound as a significant component of the leaf metabolome. |
| Antifungal activity of G. sylvestre saponins | Gymnemic acid IV, this compound, Gymnestrogenin | UPLC-QToF-MS/MS, in-silico docking | Identified this compound as one of the key bioactive metabolites contributing to the antifungal properties of the plant extract. frontiersin.org |
| Fermentation of G. sylvestre leaf extract | 56 metabolites identified post-fermentation. | LC-MS | Demonstrated the biotransformation of G. sylvestre constituents, providing a platform to study the metabolic fate of compounds like this compound. researchgate.net |
Q & A
Q. What experimental methodologies are recommended for isolating and purifying Gymnemoside A from natural sources?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase C18) and HPLC for purification. Validate purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS or MALDI-TOF). Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .
Q. How can researchers confirm the structural identity of this compound?
Combine spectroscopic and computational methods:
- NMR : Compare chemical shifts with literature data for aglycone and sugar moieties.
- X-ray crystallography : Resolve 3D structure if crystals are obtainable.
- Molecular docking : Validate binding interactions using software like AutoDock Vina (e.g., this compound’s ACE score of -311.8 kcal/mol with ALA9 hydrogen bonds ).
Q. What in vitro models are suitable for studying this compound’s bioactivity?
Use cell lines relevant to the compound’s purported effects (e.g., anti-diabetic, neuroprotective):
- HepG2 cells for glucose uptake assays.
- SH-SY5Y cells for amyloid-beta toxicity studies, aligning with this compound’s interaction with amyloid precursor protein .
Include positive controls (e.g., metformin for anti-diabetic studies) and dose-response curves (IC₅₀/EC₅₀ calculations).
Advanced Research Questions
Q. How can contradictions in this compound’s molecular docking data be resolved?
Example: Discrepancies in ACE scores (e.g., -311.8 for this compound vs. -638.16 for Gymnemoside F ) may arise from force field parameters or hydrogen bond variations. Methodology :
- Validate docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories to assess binding stability).
- Compare with experimental binding affinity assays (e.g., SPR or ITC).
- Re-analyze using multiple software platforms (e.g., Schrödinger vs. AutoDock).
Q. What strategies optimize experimental design for in vivo studies of this compound?
- Dose determination : Conduct pharmacokinetic studies (Cₘₐₓ, t₁/₂) in rodent models.
- Control groups : Include vehicle, positive control, and sham groups to isolate compound-specific effects.
- Biomarkers : Measure serum glucose (anti-diabetic studies) or amyloid-beta levels (neuroprotection) with ELISA.
- Ethical compliance : Follow NIH or institutional guidelines for animal welfare .
Q. How do non-covalent interactions (e.g., hydrogen bonds) influence this compound’s bioactivity?
From docking data, this compound forms a 1.92 Å hydrogen bond with ALA9, critical for stabilizing protein-ligand interactions . To study this:
- Mutate ALA9 to alanine via site-directed mutagenesis and compare binding affinities.
- Use isothermal titration calorimetry (ITC) to quantify enthalpy changes.
Data Analysis & Validation
Q. How should researchers address variability in this compound’s reported bioactivity across studies?
- Source verification : Confirm compound purity (≥95% by HPLC) and supplier metadata.
- Assay standardization : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., α-glucosidase).
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package, adjusting for publication bias .
Q. What statistical approaches are appropriate for analyzing dose-response relationships?
- Fit data to sigmoidal curves (Hill equation) using GraphPad Prism or MATLAB.
- Report confidence intervals and p-values (ANOVA with post-hoc Tukey test).
- Address outliers with Grubbs’ test or robust regression methods .
Methodological Resources
Q. Table 1: Key Molecular Docking Parameters for this compound (Adapted from )
| Compound | Docking Score (kcal/mol) | ACE Value | Hydrogen Bond (Residue) | H-Bond Length (Å) | Non-Covalent Interactions |
|---|---|---|---|---|---|
| This compound | -4668 | -311.8 | ALA9 (N-O) | 1.92 | 142 |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | ¹H (400 MHz), ¹³C (100 MHz), CD3OD solvent |
| HPLC-UV | Purity assessment | C18 column, λ = 254 nm, gradient elution |
| Molecular Docking | Binding interaction analysis | AutoDock Vina, grid size = 60 ų |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
